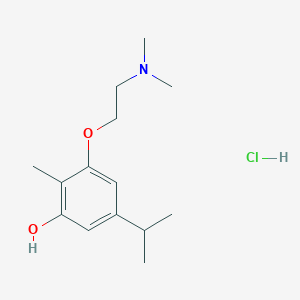![molecular formula C8H5NO2 B14084781 5H-Cyclopenta[c]pyridine-5,7(6H)-dione CAS No. 5807-19-2](/img/structure/B14084781.png)
5H-Cyclopenta[c]pyridine-5,7(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Cyclopenta[c]pyridine-5,7(6H)-dione is a heterocyclic compound that features a fused ring system combining a cyclopentane ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Cyclopenta[c]pyridine-5,7(6H)-dione can be achieved through several methods. One notable method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction typically requires a moderate stream of hydrogen sulfide bubbled through a solution of malononitrile and triethylamine in ethanol at room temperature until crystallization begins .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Cyclopenta[c]pyridine-5,7(6H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride (NaBH4) under mild conditions.
Substitution: Substitution reactions can be carried out using alkylating agents like benzyl chloride in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
5H-Cyclopenta[c]pyridine-5,7(6H)-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5H-Cyclopenta[c]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit protein kinases by binding to the active site of the enzyme, thereby blocking its activity . The exact molecular targets and pathways depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: This compound shares a similar fused ring system but lacks the dione functionality.
Cyclopenta[b]pyridine: Another related compound with a similar core structure but different functional groups.
Uniqueness
5H-Cyclopenta[c]pyridine-5,7(6H)-dione is unique due to its dione functionality, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Eigenschaften
CAS-Nummer |
5807-19-2 |
|---|---|
Molekularformel |
C8H5NO2 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
cyclopenta[c]pyridine-5,7-dione |
InChI |
InChI=1S/C8H5NO2/c10-7-3-8(11)6-4-9-2-1-5(6)7/h1-2,4H,3H2 |
InChI-Schlüssel |
AMMWQZVPVKYJND-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=C(C1=O)C=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


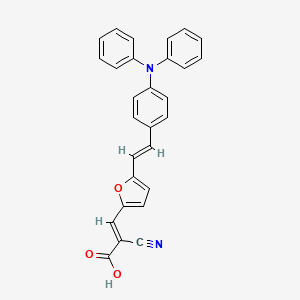

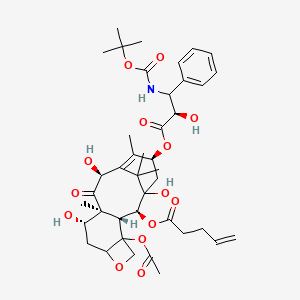
![4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B14084720.png)
![1-(3,4-Diethoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084723.png)
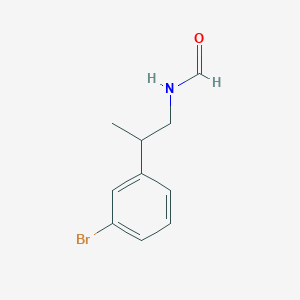

![7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084741.png)

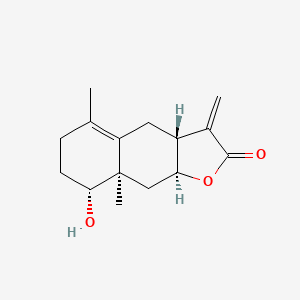
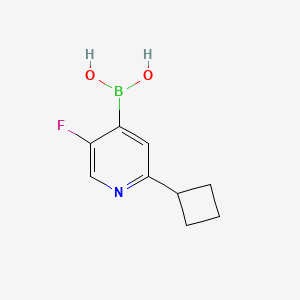
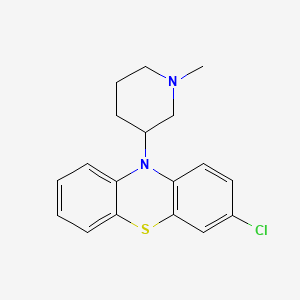
![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
